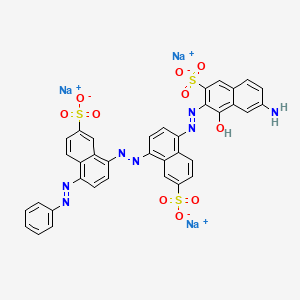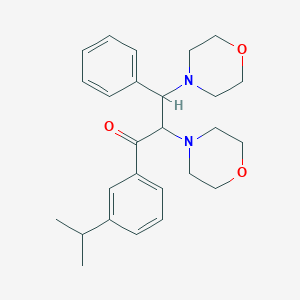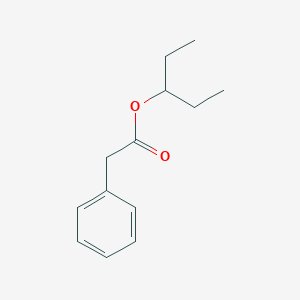
Bis(3-chloropropyl)(3-chloropropyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-chloropropyl)(3-chloropropyl)phosphonate is an organophosphorus compound characterized by the presence of chloropropyl groups attached to a phosphonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-chloropropyl)(3-chloropropyl)phosphonate typically involves the reaction of 3-chloropropanol with phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds through the formation of intermediate chlorophosphites, which are subsequently oxidized to yield the desired phosphonate compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Bis(3-chloropropyl)(3-chloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloropropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Functionalized phosphonates with various substituents.
科学研究应用
Bis(3-chloropropyl)(3-chloropropyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of bis(3-chloropropyl)(3-chloropropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
Tris(3-chloropropyl) phosphate: Another organophosphorus compound with similar structural features but different functional properties.
Bis(2-chloropropyl) phosphonate: A related compound with variations in the chloropropyl group positions.
Uniqueness
Bis(3-chloropropyl)(3-chloropropyl)phosphonate is unique due to its specific arrangement of chloropropyl groups and its versatile reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
6303-22-6 |
|---|---|
分子式 |
C9H18Cl3O3P |
分子量 |
311.6 g/mol |
IUPAC 名称 |
1-chloro-3-[3-chloropropoxy(3-chloropropyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H18Cl3O3P/c10-4-1-7-14-16(13,9-3-6-12)15-8-2-5-11/h1-9H2 |
InChI 键 |
WKPXTOGCKNVHBO-UHFFFAOYSA-N |
规范 SMILES |
C(COP(=O)(CCCCl)OCCCCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


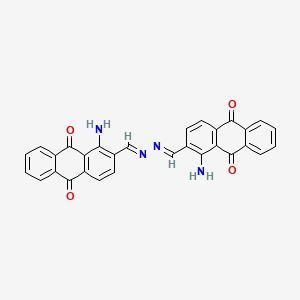
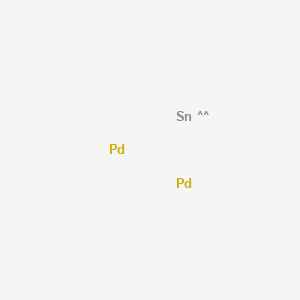
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
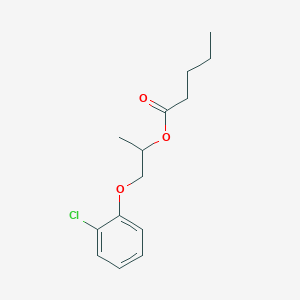
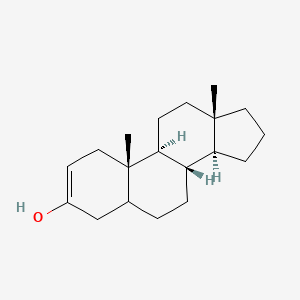
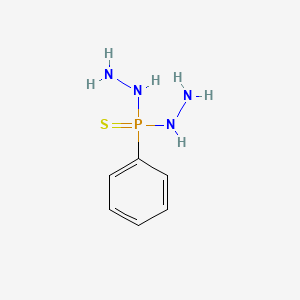
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
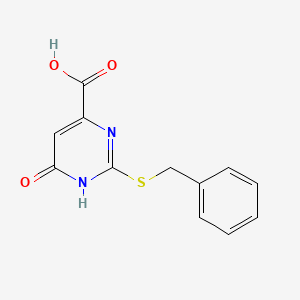
![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
